5-Hydroxynicotinic acid
Overview
Description
5-Hydroxynicotinic acid is a compound that has been studied in various contexts due to its relevance in biochemical processes and potential applications in the pharmaceutical and food industries. It is an analog of nicotinic acid and has been used in studies to understand enzyme binding and catalysis, as well as in the synthesis of coordination polymers with potential applications in catalysis and sensing.
Synthesis Analysis
The synthesis of derivatives of 5-hydroxynicotinic acid has been explored in several studies. For instance, an efficient biosynthesis route for succinic acid and 5-hydroxyleucine, which involves a multienzyme cascade and whole-cell catalysis, has been designed using enzymes that include L-leucine dioxygenase. This method has shown promise for the industrial production of high-value products from low-cost raw materials . Additionally, a large-scale preparation method for 5-bromo-2-hydroxynicotinic acid has been developed using sodium hypobromite, which avoids the use of hazardous elemental bromine .
Molecular Structure Analysis
The molecular structure of 5-hydroxynicotinic acid and its derivatives has been characterized using various techniques. X-ray crystallography has been employed to determine the structure of coordination polymers involving 5-hydroxynicotinic acid. These structures include one-dimensional infinite chain structures and a 42-membered macrocycle, which are stabilized by intermolecular hydrogen bonds . Similarly, the crystal structure of a zinc(II) coordination polymer with 5-hydroxynicotinic acid has been elucidated, revealing a two-dimensional covalent structure with a distorted tetrahedral environment around the zinc ion .
Chemical Reactions Analysis
5-Hydroxynicotinic acid has been used to study the binding and catalytic mechanisms of enzymes. For example, the reaction of MHPC oxygenase with N-methyl-5-hydroxynicotinic acid has provided insights into the mode of binding and the protonation status of the substrate during catalysis. The results indicate that the nitrogen atom of the substrate is protonated during the catalytic reaction . Furthermore, coordination polymers based on 5-hydroxynicotinic acid have been synthesized and shown to be effective in catalyzing Knoevenagel condensation reactions and acting as luminescent sensors for metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-hydroxynicotinic acid derivatives have been inferred from their synthesis and structural characterization. The coordination polymers exhibit significant thermal stability, as indicated by thermogravimetric analysis (TGA), and their structures are further stabilized by intermolecular hydrogen bonds and π-π stacking interactions . The solubility and reactivity of these compounds in various solvents and under different conditions have been tailored by modifying functional groups, which has implications for their use in catalysis and sensing applications .
Scientific Research Applications
Cardioprotective Properties
5-Hydroxynicotinic acid derivatives, specifically SSC-77 (K-5-hydroxynicotinic acid) and SSC-497 (Mg-5-hydroxynicotinica acid), have shown promising cardioprotective effects. These derivatives significantly reduce diastolic dysfunction, prevent the decrease in cardiac functional activity after ischemia/reperfusion, and reduce irreversible damage to cardiomyocytes. They also exhibit antioxidant properties, as evidenced in studies involving the doxorubicin pathology model (Danilenko, 2017).
Structural and Spectroscopic Analysis
The gas-phase structure of deprotonated 6-hydroxynicotinic acid has been determined using infrared multiple-photon dissociation spectroscopy. The study contributes to understanding the tautomerization of N-heterocyclic compounds, an important aspect in the field of chemical analysis (van Stipdonk et al., 2014).
Luminescence and Coordination Chemistry
Research on lanthanide complexes with 2-hydroxynicotinic acid reveals their potential in photoluminescence applications. These complexes show significant luminescent properties, with notable lifetimes and quantum efficiencies, making them candidates for study in materials science and luminescent sensors (Soares-Santos et al., 2003).
Synthesis and Chemical Reactions
Efficient methods for large-scale preparation of derivatives like 5-Bromo-2-Hydroxynicotinic Acid have been developed. Such methods are crucial for enabling the practical use of these compounds in various applications, including industrial and pharmaceutical production (Haché et al., 2002).
Coordination Polymers and Catalysis
5-Hydroxynicotinic acid has been used in the synthesis of coordination polymers, which show potential in catalysis and luminescent sensor applications. For example, PbII-based coordination polymers with 5-aminonicotinic acid and 5-hydroxynicotinic acid demonstrate efficient heterogeneous catalysis for Knoevenagel condensation reaction and exhibit luminescent sensing capabilities for Fe3+ (Zhang et al., 2019).
Antitumor Activity
Compounds derived from 5-hydroxynicotinic acid have shown antitumor activity. The structural properties of these compounds and their interactions in biological systems contribute to their therapeutic potential (Gao et al., 2021).
Biosynthesis and Drug Precursors
5-Hydroxynicotinic acid derivatives have been used in biosynthetic pathways for producing high-value compounds like succinic acid and 5-hydroxyleucine. These compounds are critical in the food, chemical, and pharmaceutical industries, showing the versatility of 5-hydroxynicotinic acid in biotechnological applications (Sun et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-hydroxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTDCVLRGFEHEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182143 | |
Record name | 5-Hydroxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxynicotinic acid | |
CAS RN |
27828-71-3 | |
Record name | 5-Hydroxynicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27828-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxynicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027828713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxynicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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